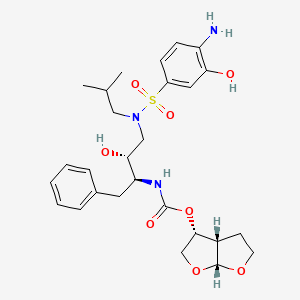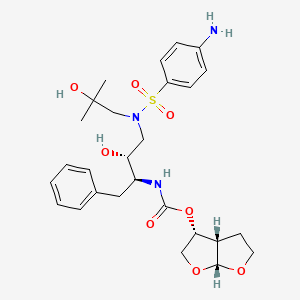
(S)-Lercanidipine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Lercanidipine-d3 Hydrochloride is a calcium channel blocker that is used to treat hypertension. It is a deuterated form of (S)-Lercanidipine Hydrochloride, which is a widely used antihypertensive drug. The deuterated form is used for scientific research purposes, as it allows for the study of the drug's mechanism of action and its effects on the body.
Aplicaciones Científicas De Investigación
Nanostructured Lipid Carriers for Oral Delivery
- Nanostructured Lipid Carriers (NLCs) were designed for the oral delivery of lercanidipine hydrochloride, aiming to improve its bioavailability. The NLCs showed enhanced drug release at blood pH, suggesting a potential controlled release formulation for hypertension treatment (N. Ranpise, Swati S. Korabu, Vinod Ghodake, 2014).
Transdermal Delivery System
- Transdermal patches of lercanidipine hydrochloride were developed and characterized for their physicochemical properties, demonstrating potential for enhanced drug delivery through the skin (M. Ravikumar, 2012).
Inclusion Complex with β-Cyclodextrin
- An inclusion complex with β-cyclodextrin was prepared to improve the solubility and dissolution characteristics of lercanidipine hydrochloride. This approach could significantly enhance the drug's bioavailability (Farhatjahan Shaikh, Meenakshi Patel, N. Surti, V. Patel, 2017).
Matrix Type Transdermal Patches
- Matrix type transdermal patches were developed, indicating a suitable formulation for the transdermal delivery system (TDDS) of lercanidipine hydrochloride. This system showed satisfactory characteristics and potential for therapeutic use (T. Mamatha, J. Venkateswara Rao, K. Mukkanti, G. Ramesh, 2010).
Solubility and Bioavailability Enhancement
- Studies focusing on solubility and bioavailability enhancement through various methods, such as solid dispersion, self-emulsifying drug delivery systems (SEDDS), and microparticle formulations, have demonstrated significant improvements in the dissolution rate and bioavailability of lercanidipine hydrochloride. These advancements suggest promising avenues for improving the clinical efficacy of lercanidipine hydrochloride in the management of hypertension (H. Jeong, J. Y. Park, S. Y. Kim, S. Cha, Seon Eui Lee, Na Keum Jang, Wonchan Lee, Jin Pyo Lee, J. Song, G. Khang, 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Lercanidipine-d3 Hydrochloride involves the conversion of starting materials into intermediates, followed by the final conversion into the target compound.", "Starting Materials": [ "3,5-dimethyl-4-(2,3,4-trimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid", "Deuterium oxide", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "The synthesis begins with the conversion of 3,5-dimethyl-4-(2,3,4-trimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid into the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with deuterium oxide to form the deuterated intermediate.", "The intermediate is then reacted with sodium hydroxide to form the free base.", "The free base is then reacted with hydrochloric acid to form the final product, (S)-Lercanidipine-d3 Hydrochloride." ] } | |
Número CAS |
1217740-02-7 |
Nombre del producto |
(S)-Lercanidipine-d3 Hydrochloride |
Fórmula molecular |
C36H39ClN3O6 |
Peso molecular |
651.21 |
Apariencia |
Pale-Yellow Solid |
melting_point |
116-118°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)


